(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Description
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a nitrogen-containing bicyclic compound characterized by a fused bicyclo[4.2.0]octane skeleton with two nitrogen atoms at positions 3 and 6. The stereochemistry at positions 1 and 6 (S and R configurations, respectively) confers axial chirality, influencing its biological and chemical properties. This compound is often utilized as a pharmaceutical intermediate, particularly in opioid receptor research, due to its structural resemblance to bioactive alkaloids .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
UPTIQMLLFYHQPD-RNFRBKRXSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNCC2 |
Canonical SMILES |
CN1CC2C1CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.2.1]octane Analogs
Compound : 8-Methyl-3,8-diazabicyclo[3.2.1]octane
- Structural Difference : The bicyclo[3.2.1] system has a smaller bridgehead (3-membered ring) compared to the [4.2.0] system, leading to increased ring strain and altered conformational flexibility .
- Pharmacological Impact : Derivatives like 8-p-nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane exhibit µ-opioid receptor agonism, but stereochemical orientation of substituents (e.g., cinnamyl chain) significantly affects receptor binding and selectivity .
- Synthesis : Lithium aluminum hydride reduction of carbobenzyloxy-protected intermediates is a common route .
Table 1 : Comparison of Bicyclo[3.2.1] and [4.2.0] Systems
Stereoisomeric Variants
Compound : (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
Heteroatom-Substituted Analogs
Compound : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene (Cefdinir derivatives)
Bridged Systems with Alternative Ring Sizes
Compound : 1,8-Diazabicyclo[3.3.0]octane
Key Research Findings
- Pharmacological Selectivity : Substituent position (e.g., acetyl vs. methyl groups) on the diazabicyclo scaffold directly influences receptor binding. For example, 8-acetyl derivatives show reduced µ-opioid affinity compared to methylated analogs .
- Synthetic Challenges : Bridged systems like bicyclo[4.2.0]octane often require precise stereochemical control during cyclization, as seen in failed attempts to synthesize benzyl-substituted analogs via classical methods .
Table 2 : Summary of Pharmacological and Synthetic Data
Biological Activity
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, also known by its CAS number 1932278-31-3, is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structural features, including two nitrogen atoms within its bicyclic framework, may contribute to its pharmacological properties.
- Molecular Formula : CHN
- Molecular Weight : 126.20 g/mol
- Structure : The compound features a diazabicyclo[4.2.0]octane core which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds' efficacy against bacterial strains, this compound demonstrated significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.125 mg/dm³ .
Study 1: Antimicrobial Efficacy
In a comparative study of various bicyclic amines, this compound was tested against clinical isolates of resistant bacteria. The findings highlighted its effectiveness with an MIC of 0.25 mg/dm³ against resistant A. baumannii strains .
Study 2: Structural Analysis and Activity Correlation
A study focused on the relationship between the structural characteristics of bicyclic compounds and their biological activities found that the presence of nitrogen atoms in the ring structure enhances antimicrobial properties . This reinforces the hypothesis that this compound may possess similar advantages due to its unique nitrogen-rich framework.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-Methyl-3,8-diazabicyclo[4.2.0]octane | Bicyclic amine | Antimicrobial |
| 2-Methylpiperidine | Saturated piperidine | Neuroactive |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Analgesic properties |
| 3-Methyl-1-(1-naphthyl)-piperidine | Piperidine derivative | Antidepressant |
The table above illustrates how this compound compares with other structurally similar compounds in terms of biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
